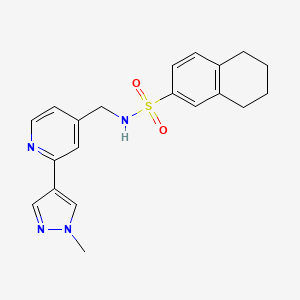
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
-
Preparation of Pyrazole and Pyridine Intermediates :
- The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- The pyridine ring is commonly synthesized via the Hantzsch pyridine synthesis.
-
Coupling Reaction :
- The pyrazole and pyridine intermediates are coupled using palladium-catalyzed cross-coupling reactions to form the final product.
Biological Activity
This compound exhibits various biological activities that have been reported in recent studies.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds possess significant antitumor properties. For instance:
- Pyrazole derivatives have shown inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are key targets in cancer therapy .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects:
- Studies have indicated that certain pyrazole derivatives inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), suggesting potential use in treating inflammatory diseases .
Antibacterial Activity
Some derivatives have exhibited antibacterial properties:
- Pyrazole compounds have been evaluated for their ability to disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism underlines their potential as antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key findings include:
| Structural Feature | Biological Activity |
|---|---|
| Presence of Pyrazole | Enhances antitumor and anti-inflammatory activity |
| Pyridine Substitution | Modulates enzyme inhibition properties |
| Sulfonamide Group | Contributes to solubility and bioavailability |
Case Studies
Several studies have highlighted the biological activity of related pyrazole compounds:
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against various cancer cell lines, reporting IC50 values that indicate significant cytotoxicity compared to standard chemotherapeutics .
- Inflammation Models : In vivo models demonstrated that specific pyrazole derivatives significantly reduced inflammation markers in models of acute and chronic inflammation .
- Antimicrobial Testing : A range of pyrazole compounds was tested against multiple bacterial strains, showing varying degrees of effectiveness with some compounds outperforming traditional antibiotics .
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-24-14-18(13-22-24)20-10-15(8-9-21-20)12-23-27(25,26)19-7-6-16-4-2-3-5-17(16)11-19/h6-11,13-14,23H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCJWMLHGASVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














